molecular formula C11H4ClF4NO2 B12888599 Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- CAS No. 653570-04-8

Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

Cat. No.: B12888599
CAS No.: 653570-04-8
M. Wt: 293.60 g/mol
InChI Key: PLLATXBPOPPFIO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to a benzaldehyde ring, along with an isoxazole moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with 5-(trifluoromethyl)isoxazole under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzoic acid.

    Reduction: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde is unique due to the presence of the isoxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

653570-04-8

Molecular Formula

C11H4ClF4NO2

Molecular Weight

293.60 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzaldehyde

InChI

InChI=1S/C11H4ClF4NO2/c12-7-2-8(13)6(1-5(7)4-18)9-3-10(19-17-9)11(14,15)16/h1-4H

InChI Key

PLLATXBPOPPFIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C2=NOC(=C2)C(F)(F)F)F)Cl)C=O

Origin of Product

United States

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